Acutumine

Description

Historical Context of Alkaloid Discovery and Early Research on Acutumine (B231681)

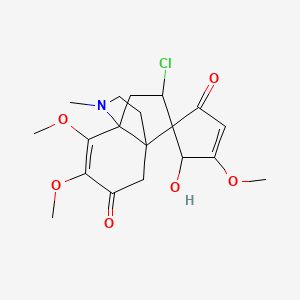

Alkaloids, a diverse group of naturally occurring organic compounds containing a nitrogen atom, have been a subject of scientific inquiry for centuries due to their potent physiological effects. Early research into alkaloids often involved the isolation of these compounds from plants used in traditional medicine. This compound, a tetracyclic chloroalkaloid, was first isolated in 1929 by Japanese scientists K. Goto and H. Sudzuki from Sinomenium acutum, a plant known in Japan as Oh-tsuzurafuji and used in Traditional Chinese Medicine for its antipyretic and analgesic properties. pharmacognosy.us Initial structural investigations suggested an empirical formula and the presence of functional groups like a ketone, carboxyl, N-methyl, and methoxyl groups, but the full tetracyclic structure remained unknown at that time. pharmacognosy.us

The story of this compound's structural elucidation continued in 1967 when the original scientist and colleagues reported its isolation from another Menispermaceae species, Menispermum dauricum. pharmacognosy.us With advancements in analytical techniques, particularly X-ray analysis, the novel tetracyclic structure was proposed, revealing the presence of a chlorine atom and revising the empirical formula to C₁₉H₂₄ClNO₆. pharmacognosy.usrsc.org A more comprehensive report detailing the structure and further phytochemical studies followed in 1971. pharmacognosy.us

Significance of this compound as a Complex Natural Product

This compound stands out as a complex natural product for several reasons, including its unique tetracyclic aza-propellane framework and the presence of a chlorine atom, a relatively rare feature in plant-derived natural products. rsc.orgmit.edubiorxiv.orgcaltech.edu Its structure is related to that of hasubanonine, another alkaloid from the same plant family, but this compound possesses a spiran-type juncture of two of its rings and the distinctive chlorine atom. rsc.org

The biosynthesis of this compound involves a specialized dechlorothis compound (B1239902) halogenase (DAH), an enzyme from the iron(II)- and 2-oxoglutarate-dependent dioxygenase (2ODD) superfamily. biorxiv.org This enzyme catalyzes the terminal chlorination step in this compound biosynthesis, adding the chlorine atom to dechlorothis compound, a precursor. mit.edubiorxiv.org The DAH enzyme is notable as it is currently the only characterized halogenase across all land plants, making this compound's biosynthetic pathway particularly significant for understanding halogenation chemistry in plants. biorxiv.org Research has shown this enzyme to be highly specific to its substrate, dechlorothis compound, largely ignoring other alkaloids like codeine and berberine (B55584) when presented. mit.edu

The presence of the halogen atom contributes to the compound's unusual chemical reactivity and makes it of interest in medicinal chemistry, as halogenated compounds constitute a significant percentage of pharmaceuticals. mit.edu

Scope and Academic Relevance of this compound Research

Research on this compound spans various academic disciplines, including organic chemistry, natural product chemistry, biochemistry, and plant science. The structural complexity of this compound and its related alkaloids, known collectively as hasubanan (B79425) and this compound alkaloids, has made them attractive targets for synthetic organic chemists. caltech.eduresearchgate.net Developing efficient synthetic strategies to construct their complex architectures, including the aza-propellane framework and the introduction of the neopentyl chloride motif, remains a key challenge and an active area of research. caltech.eduresearchgate.netcaltech.edu Various synthetic approaches have been explored, including those involving photochemical cycloaddition reactions and radical deoxychlorination strategies. caltech.eduresearchgate.net

Beyond synthesis, the academic relevance of this compound research lies in understanding its biosynthesis, particularly the unique halogenation step catalyzed by DAH. Studies investigating the evolution and mechanism of this enzyme provide insights into how new enzymatic activities arise through Darwinian processes. biorxiv.org Transcriptome and metabolite analyses of this compound-producing plants like Sinomenium acutum are being conducted to identify the genes and enzymes involved in the biosynthetic pathways of this compound and other benzylisoquinoline alkaloids. frontiersin.orgnih.gov These studies contribute to a broader understanding of plant specialized metabolism.

This compound is found in several plant species within the Menispermaceae family, including Sinomenium acutum and Menispermum dauricum. pharmacognosy.usmit.eduthieme-connect.com Studies have investigated the distribution of this compound in different parts of these plants, with some research indicating higher concentrations in roots. mit.edunih.gov

The study of this compound exemplifies the ongoing exploration of natural products as sources of novel chemical structures and biological activities, highlighting the importance of interdisciplinary research in unlocking the potential of these complex compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXRARBVZZKCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Isolation and Elucidation of Acutumine

Botanical Sources of Acutumine (B231681)

This compound is primarily found in plants belonging to the Menispermaceae family, a group known for producing a diverse range of alkaloids.

Sinomenium acutum and Related Menispermaceae Species

Sinomenium acutum, also known by the Japanese name Oh-tsuzurafuji, is a primary botanical source of this compound. pharmacognosy.us This plant, a woody vine native to subtropical and temperate Asia, has been historically used in traditional medicine. chemfaces.com this compound is present in the stems and roots of Sinomenium acutum. acs.orgbiosynth.com Other species within the Menispermaceae family are also known to produce this compound-type alkaloids, including Menispermum canadense (common moonseed) and Stephania japonica (snake vine), although Stephania japonica is noted as a non-producer in some comparative studies. nih.govmit.edu Hypserpa nitida is another Menispermaceae species from which this compound has been isolated. nih.gov

Menispermum dauricum as a Source

Menispermum dauricum, known in Japan as Kohmori-kazura and in traditional Chinese medicine as Bei-Dou-Gen, is another significant source of this compound. pharmacognosy.usresearchgate.net this compound has been isolated from both the intact plant and cultured roots of Menispermum dauricum. thieme-connect.comtandfonline.com Studies on cultured roots of Menispermum dauricum have also led to the isolation of acutudaurin, a potential biosynthetic precursor to this compound-type alkaloids, and dechlorothis compound (B1239902), the dechlorinated analogue of this compound. researchgate.netthieme-connect.comnih.govthieme-connect.com

Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from plant extracts involve various chromatographic techniques to separate it from other co-occurring compounds.

Chromatographic Techniques in this compound Isolation

Chromatography plays a crucial role in obtaining pure this compound from complex plant matrices. Different chromatographic methods are employed depending on the scale and desired purity.

Centrifugal Partition Chromatography (CPC) Applications in this compound Separation

Centrifugal Partition Chromatography (CPC), a support-free liquid-liquid chromatography technique, has been successfully applied for the bioactivity-guided isolation of alkaloids, including this compound, from Sinomenium acutum extracts. mdpi.comdoaj.orgdntb.gov.ua This method utilizes an immiscible two-phase solvent system. mdpi.com In one study focusing on Sinomenium acutum rhizome extract, CPC was operated in dual mode (ascending to descending) with a solvent system of n-butanol–acetonitrile–water (10:2:8, v/v/v, containing 0.5% triethylamine). mdpi.comdoaj.org This approach demonstrated a high recovery rate (>99%) and good resolution, yielding fractions that were further purified. mdpi.comdoaj.org pH-zone-refining counter-current chromatography, a related technique, has also been used for the enrichment and separation of this compound from Sinomenium acutum extracts, employing solvent systems with specific pH modifiers. tandfonline.comacs.org

High-Performance Liquid Chromatography (HPLC) in this compound Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of this compound. Preparative reverse-phase HPLC has been utilized to purify this compound and related compounds, such as dechlorothis compound, from plant extracts or synthesis mixtures. nih.gov Analytical HPLC is also employed to monitor the separation process and check the purity of isolated compounds. tandfonline.com For instance, in studies involving Menispermum dauricum root cultures, HPLC with an ODS-3 column and a methanol-water solvent system containing ammonium (B1175870) hydroxide (B78521) was used to separate this compound and dechlorothis compound. tandfonline.com Semi-preparative HPLC is often used as a subsequent step after initial separation techniques like CPC to obtain highly pure this compound. mdpi.com

Extraction Protocols for this compound from Plant Biomass

The extraction of this compound from plant biomass, primarily from Sinomenium acutum and Menispermum dauricum, involves several steps to obtain crude extracts and subsequently isolate the target compound.

One reported protocol for extracting S. acutum rhizomes involves grinding the dried plant material and subjecting it to reflux extraction with 50% aqueous ethanol (B145695). mdpi.com This process is typically repeated multiple times, and the resulting extracts are combined and filtered. mdpi.com The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract. mdpi.com For example, 1.5 kg of ground S. acutum sample subjected to this procedure yielded 221.4 g of crude extract. mdpi.com

Another study investigating the optimization of extraction solvents for S. acutum powder explored different ethanol/water ratios (100% water, 25% aqueous ethanol, 50% aqueous ethanol, 75% aqueous ethanol, and 100% ethanol) with or without the addition of 0.5% acetic acid. mdpi.com Reflux extraction was performed for 2 hours. mdpi.com HPLC analysis was used to quantify the amounts of active compounds, including this compound, in each extract. mdpi.com The study found that 75% ethanol was the most effective solvent composition for extracting this compound and other related alkaloids, and the addition of 0.5% acetic acid did not significantly impact the extraction yield. mdpi.com

| Solvent Composition | This compound Yield (mg/g extract) |

|---|---|

| 100% Water | Data not available |

| 25% Aqueous Ethanol | Data not available |

| 50% Aqueous Ethanol | Data not available |

| 75% Aqueous Ethanol | 10.93 |

| 100% Ethanol | Data not available |

| 100% Water + 0.5% Acetic Acid | Data not available |

| 25% Aqueous Ethanol + 0.5% Acetic Acid | Data not available |

| 50% Aqueous Ethanol + 0.5% Acetic Acid | Data not available |

| 75% Aqueous Ethanol + 0.5% Acetic Acid | 10.93 |

| 100% Ethanol + 0.5% Acetic Acid | Data not available |

Table 1: this compound Yields from S. acutum using Different Solvent Compositions (Based on available data) mdpi.com

For the extraction of alkaloids from M. dauricum root cultures, a protocol involves freeze-drying and powdering the harvested roots, followed by soaking in methanol (B129727) overnight and filtration. tandfonline.com The methanol treatment is repeated, and the combined filtrates are evaporated. tandfonline.com The residue is then dissolved in 3% citric acid, made alkaline with aqueous NH4OH to pH 10, and subjected to extraction using an Extrelut column eluted with CHCl3. tandfonline.com

Following crude extraction, various chromatographic techniques are employed for the isolation and purification of this compound. These can include centrifugal partition chromatography (CPC) and high-performance liquid chromatography (HPLC). mdpi.com CPC, a support-free liquid-liquid chromatography method, is considered efficient for the bioactivity-guided isolation of natural products, offering advantages such as increased sample loading capacity and reduced sample loss compared to conventional methods. mdpi.com A dual-mode CPC approach has been used to fractionate S. acutum extracts. mdpi.com Semi-preparative HPLC is subsequently used for further purification of active fractions. mdpi.com

In one isolation scheme from S. acutum, a crude ethanol extract was partitioned with CHCl3 and n-BuOH. thieme-connect.com The CHCl3 extract was then subjected to silica (B1680970) gel column chromatography, followed by Sephadex LH-20 chromatography for further purification, leading to the isolation of various compounds, including this compound. thieme-connect.com

| Plant Source | Extraction Solvent(s) | Key Isolation Techniques |

|---|---|---|

| Sinomenium acutum | 50% Aqueous Ethanol (reflux) | Filtration, Evaporation, CPC, HPLC |

| Sinomenium acutum | Various Ethanol/Water Ratios ± Acetic Acid (reflux) | HPLC (Analysis) |

| Sinomenium acutum | Ethanol | Partition (CHCl3, n-BuOH), Silica Gel Chromatography, Sephadex LH-20 Chromatography |

| Menispermum dauricum | Methanol, 3% Citric Acid, aq. NH4OH, CHCl3 | Filtration, Evaporation, Extrelut Column |

Table 2: Summary of Extraction and Isolation Approaches for this compound from Plant Biomass mdpi.comtandfonline.comthieme-connect.com

Detailed research findings related to extraction often focus on optimizing solvent systems and chromatographic conditions to maximize the yield and purity of this compound. mdpi.com The choice of extraction solvent and method can influence the range of compounds extracted and the efficiency of the process. mdpi.com

Biosynthetic Pathways and Enzymology of Acutumine

Overview of Acutumine (B231681) Biosynthetic Precursors

Isotopic labeling experiments have demonstrated that tyrosine is a key biosynthetic precursor for this compound. nih.govutexas.edumit.edu The pathway proceeds through intermediates, with dechlorothis compound (B1239902) identified as the immediate precursor that undergoes chlorination to yield this compound. utexas.eduescholarship.org Other related alkaloids, such as dauricumine (B1247758) and acutumidine, are also involved in the complex network of interconversions within the this compound biosynthetic pathway. utexas.eduescholarship.org (S)-Reticuline is a known intermediate in the biosynthesis of various alkaloids, including those in the benzylisoquinoline alkaloid pathway, which can lead to morphinan (B1239233) derivatives like sinomenine, a related compound found in Sinomenium acutum. wikipedia.orgontosight.aicenmed.com While the initial steps from tyrosine to intermediates like reticuline (B1680550) are part of established alkaloid biosynthesis, the specific downstream pathway leading to dechlorothis compound and then this compound involves unique enzymatic transformations. ontosight.ai

Discovery and Characterization of Dechlorothis compound Halogenase (DAH)

The enzyme responsible for the terminal chlorination step in this compound biosynthesis, dechlorothis compound halogenase (DAH), was discovered and characterized in Menispermaceae plants. researchgate.netnih.govmit.edubohrium.com This discovery was significant as DAH was the first Fe(II)- and 2-oxoglutarate-dependent halogenase (2ODH) identified in plants. researchgate.netnih.govbohrium.com

Researchers identified candidate genes for DAH by analyzing transcriptomes of this compound-producing plants like Menispermum canadense and Sinomenium acutum, and comparing them to a non-producing species like Stephania japonica. researchgate.netnih.gov A candidate 2ODH gene, designated McDAH in M. canadense and SaDAH in S. acutum, was identified. nih.govbohrium.com SaDAH exhibits high sequence identity to McDAH. nih.gov

Biochemical characterization of recombinant SaDAH confirmed its enzymatic function. nih.govbohrium.com In vitro enzyme assays demonstrated that SaDAH catalyzes the conversion of dechlorothis compound to this compound in a 2-oxoglutarate-dependent manner. researchgate.netnih.govbohrium.com The enzyme showed specificity for dechlorothis compound as a substrate, with limited or no activity observed with other alkaloids tested. mit.eduescholarship.org

The Role of DAH in this compound Chlorination

DAH plays a crucial role in introducing the chlorine atom into the dechlorothis compound molecule, forming the characteristic chloroalkaloid structure of this compound. researchgate.netnih.govbohrium.com This regioselective chlorination occurs at a specific unactivated C-H bond in dechlorothis compound. researchgate.netnih.gov The enzyme's activity is dependent on the presence of Fe(II) and 2-oxoglutarate, typical cofactors for 2ODH enzymes. researchgate.netnih.govmit.edu The observation of only a single chlorinated product indicates the high regioselectivity of DAH. nih.gov

Interestingly, DAH has also been shown to exhibit promiscuous azidation activity in the presence of azide (B81097) anion, catalyzing the regioselective C-H azidation of dechlorothis compound. researchgate.netnih.govbohrium.commit.edu This promiscuity highlights the potential of DAH and similar enzymes for diversifying plant chemodiversity and potential biocatalytic applications. researchgate.netnih.govbohrium.com

Fe(II)- and 2-Oxoglutarate-Dependent Halogenases in Plant Metabolism

Fe(II)- and 2-oxoglutarate-dependent dioxygenases (2ODDs) are a large superfamily of enzymes found across all kingdoms of life, utilizing a non-heme ferrous cofactor for oxidative catalysis. biorxiv.orgfrontiersin.org They are involved in a wide range of metabolic processes, including the functionalization of unactivated C-H bonds. biorxiv.orgfrontiersin.orgresearchgate.netacs.org While 2ODDs are prevalent in plants and catalyze diverse reactions such as hydroxylation, desaturation, and ring closure, halogenation activity catalyzed by 2ODHs was previously largely uncharacterized in the plant kingdom. researchgate.netnih.govfrontiersin.orgresearchgate.netacs.org DAH is a pioneering example of a plant-derived 2ODH. researchgate.netnih.govbohrium.com

In bacteria, several 2ODHs have been characterized, catalyzing regioselective halogenation of unactivated C-H bonds in various biosynthetic pathways. researchgate.netnih.govmit.eduresearchgate.net The discovery of DAH in plants indicates that this class of enzymes, and the halogenation chemistry they facilitate, are also present in plant metabolism, although they appear to be relatively rare compared to other types of oxidative enzymes like cytochrome P450s. researchgate.netnih.govmit.edufrontiersin.org

Enzymatic Mechanism of DAH Activity in this compound Biosynthesis

The enzymatic mechanism of 2-oxoglutarate-dependent dioxygenases, including halogenases like DAH, involves the oxidative decarboxylation of 2-oxoglutarate coupled with the oxidation of the primary substrate. frontiersin.org This process requires Fe(II) and O2. frontiersin.org In canonical 2ODDs, the Fe(II) is coordinated by a facial triad (B1167595) typically consisting of two histidines and an aspartate or glutamate (B1630785) residue (HxD/EXnH motif). mit.edubiorxiv.orgresearchgate.net This coordination facilitates the activation of molecular oxygen and the formation of a highly reactive iron-oxo intermediate, which then abstracts a hydrogen atom from the substrate, leading typically to hydroxylation. biorxiv.orgfrontiersin.org

In 2ODHs, a key mechanistic difference is the substitution of the acidic residue (Asp/Glu) in the facial triad with a glycine (B1666218) or alanine (B10760859) residue. biorxiv.orgresearchgate.net This substitution allows a halide anion (such as chloride) to coordinate to the iron center. biorxiv.orgresearchgate.net The proposed catalytic cycle for 2ODHs involves the activation of the halide by the iron-oxo intermediate, leading to the formation of an electrophilic halogen species or a halogen radical, which then reacts with the substrate. nih.gov In the case of DAH, this mechanism facilitates the regioselective chlorination of dechlorothis compound. researchgate.netnih.govnih.gov Site-directed mutagenesis studies on DAH have identified specific active-site residues crucial for its halogenation activity. biorxiv.org

Evolutionary Trajectories of Halogenation Enzymes in Plants

The presence of DAH in Menispermaceae plants, as the first characterized plant 2ODH, raises questions about the evolutionary origins of halogenation chemistry in the plant kingdom. nih.govbiorxiv.orgbiorxiv.org Halogenated natural products are uncommon in land plants, suggesting that the enzymatic machinery for halogenation may have evolved independently or is less widespread compared to other organisms. researchgate.netnih.govmit.edunih.gov

Phylogenetic Analysis of DAH and Related Dioxygenases

Phylogenetic analyses have provided insights into the evolutionary history of DAH. These analyses reveal that DAH evolved independently in Menispermaceae plants and is distinct from bacterial 2ODHs. researchgate.netnih.govmit.edubohrium.commit.eduresearchgate.net This suggests an instance of parallel evolution in specialized metabolism across different domains of life. researchgate.netnih.govmit.edubohrium.commit.eduresearchgate.net

Divergence of Halogenase Activity in Plant Secondary Metabolism

Halogenated natural products are relatively rare in land plants compared to other organisms like bacteria, fungi, and marine organisms. nih.govbohrium.com The discovery of DAH in Menispermaceae plants is significant because it represents the first characterized plant-derived 2ODH enzyme. nih.govmit.edu

Phylogenetic analyses have revealed that DAH evolved independently in Menispermaceae plants, distinct from the 2ODHs found in bacteria. nih.govresearchgate.netmit.edu This suggests a case of parallel evolution in specialized metabolism across different domains of life. nih.govresearchgate.netmit.edu The evolutionary origin of DAH is thought to involve the neofunctionalization of an ancestral enzyme from the 2-oxoglutarate-dependent dioxygenase (2ODD) superfamily, likely a flavonol synthase (FLS)-like progenitor. mit.edubohrium.combiorxiv.org A key mechanistic change in the active site, specifically a substitution of a critical acidic residue (Asp/Glu) with a Gly/Ala, is believed to be crucial for switching the enzyme's activity from hydroxylation (typical of many 2ODDs) to halogenation. biorxiv.orgbiorxiv.org While this specific D-to-G/A mutation is important, it is likely part of a series of mutations that enabled the evolution of halogenase activity. biorxiv.org

Despite the rarity of plant halogenases, the existence of DAH demonstrates that plants have independently evolved the enzymatic machinery for carbon-halogen bond formation. nih.gov This divergence highlights the diverse strategies plants employ to expand their chemical diversity. nih.govresearchgate.net

Investigating Earlier Stages of this compound Alkaloid Scaffold Formation

While the terminal chlorination step catalyzed by DAH is well-characterized, the earlier stages involving the formation of the core this compound alkaloid scaffold are still under investigation and present significant challenges. aspb.org

Isotopic labeling studies using 13C-labeled tyrosine have shown that two molecules of tyrosine are incorporated into the this compound and dechlorothis compound structures, indicating they share a common biosynthetic origin from this precursor. tandfonline.com The specific labeling patterns observed in 13C-NMR spectra of labeled this compound and dechlorothis compound support their derivation from the same pathway. tandfonline.com

However, identifying the specific enzymes and intermediate steps involved in assembling the complex tetracyclic scaffold from simpler precursors like tyrosine has proven challenging. tandfonline.comaspb.org Coexpression analyses, a common strategy for identifying genes in biosynthetic pathways, have been applied, but candidate genes identified through this method have not always functioned as hypothesized. aspb.org This suggests that the alkaloid scaffold formation pathway for this compound may involve enzymatic steps or arrangements that are distinct from previously characterized pathways. aspb.org

Current research approaches to investigate these earlier stages include knockout and knockdown experiments to assess the impact of specific gene silencing on alkaloid production, as well as differential expression analysis to identify genes with altered regulation patterns correlated with this compound accumulation. aspb.org The development of a chromosomal-level genome assembly for M. canadense is expected to provide valuable genomic insights to further explore the genes and evolutionary events underlying the formation of the this compound scaffold. mit.edubiorxiv.org

The incomplete conversion of exogenously applied dechlorothis compound to this compound in some studies suggests potential compartmentation of enzymes or intermediates within plant cells, which could add another layer of complexity to fully understanding the pathway. tandfonline.com

Total Chemical Synthesis of Acutumine and Analogues

Seminal Total Synthesis Strategies for Acutumine (B231681)

Early synthetic efforts towards this compound alkaloids explored various routes to assemble the core structure. One strategy involved the development of a [3+2] cyclization protocol to form a [3.3.0] aza-bicyclic intermediate, aiming for a concise synthesis. escholarship.orgescholarship.org Another approach focused on constructing a propellane model system, inspired by the premise that the cyclohexenone ring could originate from an aromatic precursor. nih.govresearchgate.net

A significant strategy involved accessing an enantioenriched 4-aminocyclohexadienone motif, which could serve as a common intermediate for this compound and related alkaloids like the hasubanans. caltech.edu This strategy aimed for a unified synthetic pathway to these complex natural products. caltech.edu

Synthetic Approaches to (−)-Acutumine

The enantioselective total synthesis of (−)-acutumine has been successfully achieved by several groups, employing diverse key reactions and strategic disconnections. The first total synthesis was reported by the Castle group. organic-chemistry.orgnih.govcapes.gov.brresearchgate.netacs.org Subsequently, the Herzon group also reported a total synthesis of (−)-acutumine. organic-chemistry.orgnih.govresearchgate.net

Achieving precise stereochemical and regiochemical control is paramount in the synthesis of a complex molecule like this compound with multiple contiguous stereocenters. Stereoselective transformations, such as asymmetric ketone allylation mediated by chiral reagents, have been crucial in establishing specific stereocenters. acs.orgresearchgate.netnih.govcapes.gov.brresearchgate.netacs.orgacs.orgnih.gov Regioselective reactions, such as the methyl enol etherification of 1,3-diketones, are also essential for directing bond formation to the desired positions. nih.govresearchgate.netacs.orgnih.gov

One synthetic strategy employed a stereoselective 1,2-addition/reductive cyclization sequence of a benzoquinone-derived imine to access a cyclobutane (B1203170) intermediate. caltech.edu Another approach utilized a radical-polar crossover reaction that merged an intramolecular radical conjugate addition with an enolate hydroxylation to create two stereocenters with excellent diastereoselectivity. acs.orgnih.govacs.orgnih.govbyu.edu

The construction of the tetracyclic propellane core of this compound is a central challenge in its synthesis. Different strategies have been developed for this purpose. One method involved the annulation of a pyrrolidine (B122466) ring onto a spirocyclic intermediate. acs.orgacs.orgnih.gov This annulation sequence often included a Lewis acid-promoted cyclization of an amine onto an α,β-unsaturated dimethyl ketal to form the pyrrolidine ring and complete the tetracyclic framework. acs.orgorganic-chemistry.orgacs.orgnih.govcapes.gov.brresearchgate.netacs.orgacs.orgnih.gov

Another strategy for constructing the spirocyclic subunit involved a radical 5-exo-trig cyclization/polar crossover reaction. organic-chemistry.orgacs.orgnih.gov Attempts to construct the core have also explored chloronium-induced semipinacol rearrangement in model systems. princeton.edu A photochemical [2+2]-cycloaddition of a furanyl dihydroindolone has also been employed to install vicinal quaternary carbon centers found in the natural product. caltech.edu

Several key reactions are recurrent in the total synthesis of this compound:

Allylation: Asymmetric or diastereoselective ketone allylation, often mediated by chiral reagents like Nakamura's chiral allylzinc reagent, is used to introduce allyl groups and establish stereocenters. organic-chemistry.orgacs.orgnih.govresearchgate.netnih.govcapes.gov.brresearchgate.netacs.orgacs.orgnih.gov

Oxy-Cope Rearrangement: Anionic oxy-Cope rearrangement has been utilized to form congested quaternary stereocenters and rearrange the carbon skeleton. organic-chemistry.orgacs.orgnih.govresearchgate.netnih.govcapes.gov.brresearchgate.netacs.orgacs.orgnih.gov This reaction can also transfer asymmetry. organic-chemistry.org

Cyclization: Various cyclization strategies are employed to form the rings of the tetracyclic core. These include Lewis acid-promoted cyclization of amines onto α,β-unsaturated ketals to form the pyrrolidine ring acs.orgorganic-chemistry.orgacs.orgnih.govcapes.gov.brresearchgate.netacs.orgacs.orgnih.gov, radical cyclizations acs.orgnih.govresearchgate.netacs.orgnih.gov, and intramolecular Sakurai cyclization. organic-chemistry.org A novel [3+2] cyclization protocol has also been explored. escholarship.orgescholarship.org

Other significant reactions include phenolic oxidation acs.orgnih.govresearchgate.netacs.orgacs.orgnih.gov, ozonolysis-reductive amination sequences acs.orgacs.orgacs.orgnih.gov, and regioselective methyl enol etherification of 1,3-diketones nih.govresearchgate.netacs.orgnih.gov. Selective hydrogenation has also been used to establish the alkyl chloride functional group. organic-chemistry.orgcapes.gov.br

Synthetic Routes to Dechlorothis compound (B1239902) and Other Related Analogues

Synthetic routes to this compound have often been adapted to synthesize related analogues, such as dechlorothis compound. nih.govcapes.gov.bracs.org Dechlorothis compound is a closely related alkaloid that lacks the chlorine substituent present in this compound. tandfonline.com The biosynthesis of this compound involves a terminal chlorination step catalyzed by a dechlorothis compound halogenase, indicating a close biosynthetic relationship between the two compounds. nih.govtandfonline.combohrium.com

Unified synthetic pathways have been developed to prepare both (−)-acutumine and (−)-dechlorothis compound, highlighting common intermediates and strategic transformations. capes.gov.br These routes often leverage key steps developed for this compound synthesis, with modifications to either introduce or omit the chlorination step at an appropriate stage. capes.gov.br

Comparative Analysis of Different Total Synthesis Methodologies

Comparing different total synthesis methodologies for this compound reveals a variety of strategies to address the molecule's structural complexity. The Castle synthesis, reported in 2009, and the Herzon synthesis, reported in 2013, represent distinct approaches. organic-chemistry.orgpharmacognosy.usorganic-chemistry.orgresearchgate.net

Castle's synthesis utilized a radical 5-exo-trig cyclisation/polar crossover for the construction of the cyclopentane (B165970) and an anionic oxy-Cope rearrangement to create a quaternary center. organic-chemistry.org The final ring was formed via a Lewis acid-mediated 1,4-addition. organic-chemistry.org

Herzon's synthesis involved an enantioselective Diels-Alder reaction to establish absolute stereochemistry and an intramolecular Sakurai cyclization to assemble the core. organic-chemistry.orgacs.org Their route also featured a selective hydrostannylation and an allylic formate (B1220265) rearrangement. capes.gov.br

Preclinical Pharmacological Actions and Molecular Mechanisms of Acutumine

In Vitro Cellular Studies of Acutumine's Biological Activity

Laboratory studies using cellular models have been crucial in characterizing the bioactivity of This compound (B231681). These investigations have provided foundational knowledge about its interactions at the cellular level.

Research has indicated that this compound possesses selective cytotoxic properties. Notably, the compound has been shown to exhibit selective cytotoxicity against cultured human T-cells. nih.govresearchgate.net This specificity suggests a potential for targeted cellular effects, a characteristic of significant interest in pharmacological research. nih.gov Cytotoxic T-cells are a critical component of the adaptive immune system, responsible for eliminating cells infected with intracellular pathogens, such as viruses, and for destroying cancer cells. nih.govwikipedia.org

This compound has demonstrated the ability to modulate markers of oxidative stress in cellular models. In studies using H9c2 cardiomyocytes subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, this compound treatment was found to inhibit oxidative stress. researchgate.net This was evidenced by its ability to increase the levels of crucial endogenous antioxidants, superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). researchgate.net Concurrently, this compound significantly decreased the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. researchgate.net

Table 1: Effect of this compound on Oxidative Stress Markers in H9c2 Cardiomyocytes

| Oxidative Stress Marker | Effect of this compound Treatment | Implication |

| Superoxide Dismutase (SOD) | Increased Levels researchgate.net | Enhanced antioxidant defense researchgate.net |

| Glutathione (GSH) | Increased Levels researchgate.net | Bolstered cellular antioxidant capacity researchgate.net |

| Malondialdehyde (MDA) | Decreased Levels researchgate.net | Reduction in lipid peroxidation and oxidative damage researchgate.net |

The effect of this compound on apoptosis, or programmed cell death, has also been investigated. In the context of OGD-injured H9c2 cells, this compound was shown to reduce the rate of cell apoptosis. researchgate.net This anti-apoptotic effect suggests a protective role in cells under ischemic stress, contributing to cell survival by inhibiting the pathways that lead to programmed cell death. researchgate.net

The potential of this compound to counteract muscle atrophy has been explored in cell culture models. One study investigated the effects of several alkaloids from the Sinomenium acutum rhizome, including this compound, on dexamethasone-induced atrophy in C2C12 myotubes. koreascience.kr Dexamethasone treatment is a common method to induce an in vitro muscle atrophy model, characterized by a decrease in myotube diameter. researchgate.net While the study included this compound as one of the isolated compounds, the reported anti-atrophic effects, such as the reduction of muscle-specific ubiquitin ligases (MuRF1 and MAFbx/atrogin-1) and restoration of glucose uptake, were attributed specifically to other alkaloids—sinomenine (SIN), magnoflorine (B1675912) (MF), and N-feruloyltyramine (NFT). koreascience.kr

Molecular Mechanisms of this compound Action in Preclinical Models

To understand the basis of its observed biological activities, research has delved into the molecular signaling pathways modulated by this compound.

Network pharmacology studies have predicted and preclinical experiments have supported the involvement of this compound in several critical signaling pathways. Research indicates that the protective effects of this compound in myocardial ischemia models are related to its modulation of the PI3K/AKT, HIF-1, and Ras signaling pathways. researchgate.net The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation, and its activation is known to inhibit apoptosis. nih.govmdpi.com The HIF-1 pathway is a master regulator of cellular responses to hypoxia, while the Ras pathway is a key signaling cascade involved in cell proliferation and differentiation. nih.govresearchgate.netduke.edu Molecular docking studies further suggested that MAPK1, IGF1, EGFR, and KDR are potential core targets for this compound's therapeutic effects. researchgate.net

Table 2: Signaling Pathways Modulated by this compound

| Signaling Pathway | General Function |

| PI3K/AKT | Regulates cell survival, proliferation, and inhibits apoptosis researchgate.netnih.gov |

| HIF-1 | Mediates cellular adaptation to hypoxia researchgate.netnih.gov |

| Ras | Controls cell proliferation and differentiation researchgate.netduke.edu |

Identification of Potential Molecular Targets via Network Pharmacology and Molecular Docking

Currently, there is a lack of specific network pharmacology or molecular docking studies that have been published detailing the interaction of this compound with molecular targets such as Mitogen-Activated Protein Kinase 1 (MAPK1), Insulin-like Growth Factor 1 (IGF1), Epidermal Growth Factor Receptor (EGFR), or Kinase Insert Domain Receptor (KDR).

Interaction with Cellular Processes Involved in Cell Proliferation and Apoptosis

This compound has been reported to exhibit selective cytotoxicity towards cultured human T-cells. This finding suggests a direct interaction with the cellular machinery governing cell proliferation and apoptosis in these immune cells. Cytotoxic T-cells are a subset of T lymphocytes that play a critical role in the immune response by eliminating infected or cancerous cells. The selective nature of this compound's cytotoxicity implies that it may trigger apoptotic pathways within the T-cells, leading to programmed cell death, or inhibit signaling pathways essential for their proliferation.

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. A compound that induces apoptosis, as suggested by this compound's cytotoxic effects, would likely modulate key proteins in these pathways. However, the precise molecular mechanism by which this compound exerts its cytotoxic effects on T-cells, including the specific signaling pathways and molecules involved in the induction of apoptosis or inhibition of proliferation, has not yet been fully elucidated in published preclinical studies.

In Vivo Preclinical Investigations of this compound (Animal Models)

Effects on Cognitive Function in Animal Models

Preclinical studies have indicated that this compound possesses memory-enhancing properties. Specifically, research has shown that this compound improves both object and social recognition in the Wistar rat model. The novel object recognition test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rats to explore a novel object more than a familiar one. An improvement in this test suggests that this compound may positively modulate cognitive functions related to recognition memory.

While the specific details of the study, such as the experimental design and quantitative results, are not extensively available in the public domain, the consistent reporting of this finding across multiple sources underscores its significance. The Wistar rat is a common outbred strain used in a variety of research areas, including behavioral and neuroscience studies, making these findings relevant to the potential neuropharmacological effects of this compound.

Impact on Specific Physiological Responses in Animal Systems

There is currently no available preclinical data from in vivo animal studies investigating the impact of this compound on the amelioration of muscle atrophy.

Systemic Distribution and Metabolite Identification in Animal Specimens

To date, there are no published preclinical studies that have specifically investigated the systemic distribution and metabolite profile of this compound in animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is a critical component of its preclinical evaluation. Such studies would provide valuable insights into its bioavailability, how it is processed by the body, and the identity of its metabolites, which may also possess biological activity.

Structure Activity Relationship Sar Studies and Derivatization of Acutumine

Design and Synthesis of Acutumine (B231681) Analogues

The total synthesis of this compound and its analogues has been a focus for synthetic chemists due to its intricate structure. nih.govresearchgate.netcaltech.edu Various synthetic strategies have been developed to construct the core aza-propellane framework of this compound and related hasubanan (B79425) alkaloids. researchgate.netcaltech.eduacs.org These strategies often involve key carbon-carbon bond formation reactions and asymmetric synthesis to establish the correct stereochemistry. researchgate.netacs.org For instance, one approach to synthesizing this compound and its des-chloro analogue involved an enantioselective Diels-Alder reaction followed by a Staudinger reduction-aza-Wittig sequence to form a tetracyclic imine intermediate, which served as a precursor to the target compounds. acs.org The synthesis of the des-chloro analogue, dechlorothis compound (B1239902), has also been reported, allowing for direct comparison of the biological impact of the chlorine atom. pharmacognosy.us

Assessment of Structural Modifications on Biological Activity in Preclinical Models

Preclinical studies evaluating the biological activity of this compound and its analogues have revealed the significance of specific structural elements. Early research comparing this compound with four closely related alkaloids, including two des-chloro derivatives, demonstrated that only this compound exhibited cytotoxic activity against T-cells, with no observed activity against other cell types. pharmacognosy.us This finding strongly suggests that the presence of the chlorine atom at a specific position is critical for this selective T-cell cytotoxicity. While detailed data tables on the activity of a wide range of this compound analogues are not extensively available in the immediate search results, the differential activity observed between this compound and dechlorothis compound highlights the importance of the halogen substituent in its biological profile. pharmacognosy.us Further SAR studies involving systematic modifications across the this compound core are necessary to fully delineate the contribution of each functional group and stereocenter to its various reported activities.

Influence of Halogenation on this compound's Interactions with Biological Systems

Halogen atoms, particularly chlorine, can significantly influence the biological activity and pharmacokinetic properties of molecules through various mechanisms, including altering lipophilicity, electronic distribution, and engaging in halogen bonding interactions. mit.edutandfonline.com In the case of this compound, the chlorine atom at the C-11 position is a distinctive feature. plantaedb.com The observation that dechlorothis compound lacks the selective T-cell cytotoxicity of this compound underscores the crucial role of this halogen substituent in mediating specific biological interactions. pharmacognosy.us Halogenation at specific sites can fine-tune the bioactivities and pharmacokinetics of lead compounds. nih.govmit.edu The difficulty in site-specifically installing sp³-carbon-halogen bonds late in chemical synthesis highlights the significance of the enzymatic halogenation step in this compound's biosynthesis. nih.govmit.edu This suggests that the precise placement of the chlorine atom by the dechlorothis compound halogenase (DAH) enzyme is likely vital for the compound's biological function. nih.govmit.edumit.edu

Exploration of Chemodiversity through Enzymatic and Synthetic Derivatization (e.g., azidation)

Exploring the chemical diversity of this compound and its scaffold through derivatization is a valuable approach for discovering new compounds with potentially improved or altered biological activities. Both enzymatic and synthetic methods can be employed for this purpose.

Enzymatic derivatization offers a powerful tool for site-selective modifications that can be challenging through traditional chemical synthesis. The discovery of dechlorothis compound halogenase (DAH), the enzyme responsible for the terminal chlorination in this compound biosynthesis, has opened avenues for enzymatic derivatization. nih.govmit.edumit.edu Interestingly, DAH has been shown to exhibit promiscuous activity and can catalyze regioselective C-H azidation of dechlorothis compound in the presence of an azide (B81097) anion, yielding 11-azido-dechlorothis compound. nih.govmit.eduresearchgate.net This demonstrates the potential of utilizing such enzymes to introduce diverse functional groups at specific positions on the this compound scaffold, expanding the chemical space for biological evaluation. nih.govmit.edu Enzymatic derivatization can target positions that are difficult to modify using traditional chemical methods. nih.govuni-greifswald.de

Synthetic derivatization complements enzymatic approaches, allowing for a broader range of structural modifications. Strategies for the total synthesis of this compound and related alkaloids provide intermediates that can be further functionalized. researchgate.netacs.org For example, the synthetic route involving the enantioselective Diels-Alder reaction and subsequent steps allows for the introduction of different substituents and the exploration of their impact on activity. acs.org The ability to synthesize dechlorothis compound also facilitates the introduction of various functional groups at the C-11 position to investigate the specific role of the halogen and other substituents at this site. pharmacognosy.usacs.org The exploration of chemodiversity through both enzymatic and synthetic means is essential for comprehensive SAR studies and the potential discovery of novel therapeutic leads based on the this compound scaffold.

Advanced Analytical Methodologies in Acutumine Research

Mass Spectrometry-Based Techniques for Acutumine (B231681) and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone in the analysis of natural products like this compound, offering high sensitivity and specificity for the detection and structural elucidation of compounds and their metabolites.

LC-HRAM-MS in Biosynthesis Studies

Liquid Chromatography coupled with High-Resolution Accurate-Mass Mass Spectrometry (LC-HRAM-MS) is a powerful tool utilized in the study of this compound biosynthesis. This technique allows for the detection and accurate mass measurement of alkaloids and their precursors in plant extracts. bohrium.commit.edunih.gov By comparing the metabolite profiles of this compound-producing plants (e.g., Menispermum canadense and Sinomenium acutum) with non-producing species, researchers can identify potential intermediates and related alkaloids involved in the biosynthetic pathway. bohrium.commit.edunih.gov LC-HRAM-MS was instrumental in detecting this compound-type alkaloids in M. canadense and S. acutum extracts, which were absent in Stephania japonica, a non-producer, thus guiding the identification of genes involved in biosynthesis through comparative transcriptomics. mit.edunih.gov The technique is also used to measure reaction velocities in enzyme assays by integrating peak areas corresponding to this compound. mit.edunih.gov

LC-MS/MS for Detection and Characterization

Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) is employed for the detection and detailed structural characterization of this compound and other alkaloids. mdpi.comnih.gov This technique involves the fragmentation of ions and analysis of the resulting fragment ions, providing valuable information about the compound's structure. LC-MS/MS has been used to analyze alkaloids in Sinomenium acutum, allowing for the structural characterization of numerous compounds, including morphinans, aporphines, benzylisoquinolines, and protoberberines. nih.gov Specifically for morphinan (B1239233) alkaloids, which include this compound, MS/MS analysis helps to understand their fragmentation patterns, aiding in their identification in complex mixtures. nih.gov Multiple reaction monitoring (MRM) in LC-MS/MS can be set up to detect specific transitions corresponding to this compound and related compounds, enhancing sensitivity and selectivity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of isolated this compound and related compounds. mdpi.comfrontiersin.org By providing detailed information about the arrangement of atoms and their connectivity within a molecule, NMR spectroscopy, including 1D and 2D NMR techniques, allows researchers to elucidate the complete structure of natural products. mdpi.com Comparison of experimental NMR data with literature values is a standard method for confirming the identity of known compounds like this compound isolated from plant sources. mdpi.com NMR has also been used in synthetic studies towards the this compound core structure to confirm the structural assignments of intermediates. utexas.edunih.gov

Application of Omics Technologies (e.g., RNA-Seq, Transcriptomics) in Biosynthetic Pathway Discovery

Omics technologies, particularly transcriptomics (using techniques like RNA-Seq), are powerful approaches for discovering genes involved in the biosynthesis of specialized metabolites like this compound. bohrium.commit.edumdpi.comchem960.comwhiterose.ac.ukfrontiersin.org Transcriptome sequencing of this compound-producing plants allows for the generation of comprehensive gene lists. bohrium.comnih.govfrontiersin.org By comparing transcriptomic data from different plant tissues or species (producers vs. non-producers), researchers can identify differentially expressed genes that are potentially involved in the biosynthetic pathway. bohrium.commit.edunih.govnih.gov Co-expression analysis, which identifies genes with similar expression patterns, can also help pinpoint candidate genes involved in the same pathway. whiterose.ac.ukfrontiersin.orgnih.gov This approach has been successfully applied in Menispermaceae plants, leading to the discovery of key enzymes like dechlorothis compound (B1239902) halogenase (DAH) involved in this compound biosynthesis. bohrium.commit.edunih.gov

Data on gene expression correlation with metabolite accumulation can be presented in tables to highlight potential biosynthetic genes. While specific quantitative data tables for this compound biosynthesis genes were not directly extracted, the methodology involves identifying genes with expression levels correlating with this compound accumulation across different samples or tissues.

Computational Approaches in this compound Research

Computational methods complement experimental techniques by providing insights into the potential mechanisms of action and predicting interactions of this compound.

Network Pharmacology for Mechanism Prediction

Network pharmacology is an emerging field that utilizes network analysis to understand the complex relationships between drugs (or natural products), targets, and diseases. nih.govsemanticscholar.orgmdpi.comresearchgate.netyoutube.com This approach is particularly useful for investigating the multi-component, multi-target nature of traditional medicines and natural products. nih.govsemanticscholar.orgresearchgate.net In the context of this compound, network pharmacology can be applied to predict its potential targets and the biological pathways through which it exerts its effects. nih.govmdpi.com By constructing networks of this compound-related compounds, their predicted targets, and associated diseases or pathways, researchers can gain a holistic view of its potential pharmacological mechanisms. nih.govmdpi.com For instance, network pharmacology studies on Menispermi Rhizoma, a source of this compound, have suggested that its effects against myocardial ischemia may involve the regulation of pathways such as PI3K/AKT and MAPK signaling. nih.gov These computational predictions can then guide further experimental validation. nih.gov

Network pharmacology involves identifying potential targets of a compound using databases and computational models, then mapping these targets to biological pathways and disease networks. While a specific network diagram is not generated here, the process involves creating interconnected nodes representing compounds, targets, and pathways.

Molecular Docking Simulations for Target Binding

Molecular docking simulations are a widely used computational technique in drug discovery and research to predict the preferred orientation (binding mode) of a molecule (ligand) when bound to a protein or other biological target (receptor). These simulations estimate the binding affinity between the ligand and receptor, providing insights into the potential biological activity of the compound. In this compound research, molecular docking has been applied to explore its interactions with various proteins implicated in disease pathways.

Studies investigating the effects of components from Menispermi Rhizoma, a traditional Chinese medicine containing this compound, have utilized molecular docking to identify potential therapeutic targets. For instance, molecular docking studies have suggested that this compound, along with other alkaloids like daurisoline, dauricoside, and 6-O-demethylmenisporphine, can bind to proteins such as AKT1, MAPK1, EGFR, CASP3, and MAPK8. nih.govfrontiersin.org These proteins are involved in crucial signaling pathways, including PI3K/AKT and MAPK pathways, which are relevant to processes like cell apoptosis and oxidative stress. nih.govfrontiersin.org The predicted binding of this compound to these targets supports the observed in vitro effects of Menispermi Rhizoma components in protecting cardiomyocytes against injury. nih.govfrontiersin.org

Molecular docking simulations provide theoretical evidence for the potential binding of this compound to specific protein targets, complementing experimental findings and helping to elucidate the molecular mechanisms underlying its observed biological effects. nih.gov

In Silico Models for Biological Evaluation

Beyond molecular docking, other in silico models are employed in this compound research to predict and evaluate its biological properties. These computational approaches can range from network pharmacology to the prediction of various pharmacokinetic and pharmacodynamic parameters.

Network pharmacology, for example, has been used in conjunction with experimental studies to explore the mechanisms of action of this compound and other components from Menispermi Rhizoma against conditions like myocardial ischemia. nih.govresearchgate.net By constructing "compound-target-pathway" networks, researchers can identify potential targets and signaling pathways modulated by this compound, providing a systems-level understanding of its effects. nih.govresearchgate.net This approach integrates data from various sources to predict the complex interactions between the compound and biological systems. nih.govresearchgate.net

Computational studies are also relevant in understanding the biosynthesis of this compound. Research into dechlorothis compound halogenase (DAH), the enzyme responsible for the final chlorination step in this compound biosynthesis, has involved computational studies to understand the enzyme's mechanism and evolution. nih.govbiorxiv.org These studies provide insights into how the enzyme interacts with its substrate, dechlorothis compound, and the factors influencing its catalytic activity. nih.govbiorxiv.org

Future Directions and Emerging Research Avenues for Acutumine

Unraveling Undiscovered Biosynthetic Pathway Components

While it is known that tyrosine serves as a biosynthetic precursor to acutumine (B231681) and that chlorination is a terminal step in its biosynthesis, the complete enzymatic pathway remains to be fully elucidated nih.govmit.edu. Recent research has identified dechlorothis compound (B1239902) halogenase (DAH) as a key enzyme catalyzing the final chlorination step nih.govmit.eduresearchgate.net. DAH is a plant-derived Fe(II)- and 2-oxoglutarate-dependent halogenase, representing the only characterized halogenase in land plants to date nih.govbiorxiv.orgbiorxiv.org.

Future research aims to identify the remaining enzymes and intermediates involved in the formation of the this compound scaffold from tyrosine. This involves investigating the genes encoding these enzymes and understanding their regulatory mechanisms nih.govfrontiersin.orgaspb.org. Techniques such as transcriptomics, particularly in different tissues and species of Menispermaceae plants, coupled with metabolomic analysis, are being employed to identify candidate genes and correlate them with specific metabolic modules mit.edufrontiersin.org. Knockout and knockdown experiments are also crucial for validating the function of identified genes aspb.org. Understanding the evolutionary trajectory of enzymes like DAH, which evolved through gene duplication from an ancestral 2-oxoglutarate-dependent dioxygenase (2ODD), can provide insights into the emergence of unique enzymatic activities in plant metabolism mit.edubiorxiv.org.

Exploring Broader Biological Activity Spectrum in Diverse Preclinical Models

This compound has shown selective cytotoxicity to cultured human T cells and memory-enhancing effects in rat models nih.govmit.edu. Hasubanane alkaloids, the structural class to which this compound belongs, exhibit a range of biological activities, including antibacterial properties and opioid receptor affinity researchgate.net. This suggests that this compound and its related compounds may possess a broader spectrum of biological activities than currently known.

Future research should focus on evaluating the biological activity of this compound in a wider array of preclinical models. This includes investigating its effects on various cell lines beyond T cells and exploring its potential in different disease models. Studies have already begun to explore the effects of this compound on dexamethasone-induced myotube atrophy in C2C12 myotubes mdpi.com. Further research could investigate its mechanisms of action in these models and identify potential therapeutic applications. Exploring the activity of this compound against other targets suggested by network pharmacology analysis could also reveal new therapeutic potentials nih.gov.

Advancements in Chemoenzymatic Synthesis of this compound and Novel Analogues

The complex structure of this compound, particularly the presence of an sp3-carbon-halogen bond and adjacent quaternary centers, presents challenges for total chemical synthesis nih.govorganic-chemistry.org. While several total syntheses have been achieved using various methodologies, developing more efficient and sustainable synthetic strategies remains an area of interest researchgate.net.

Chemoenzymatic approaches, combining chemical and enzymatic steps, offer a promising avenue for the synthesis of this compound and the generation of novel analogues dntb.gov.uaresearchgate.net. The discovery and characterization of DAH, the enzyme responsible for the late-stage chlorination, opens possibilities for using this enzyme in biocatalytic halogenation reactions nih.govresearchgate.netresearchgate.net. Future research can focus on optimizing the activity and substrate specificity of DAH and other potential biosynthetic enzymes for in vitro or in vivo synthesis nih.govbohrium.com. This could involve enzyme engineering to expand the scope of substrates and reaction types researchgate.net. Furthermore, exploring the promiscuous activity of DAH, such as its ability to catalyze azidation chemistry, could lead to the synthesis of novel this compound analogues with potentially altered biological properties nih.govresearchgate.netbohrium.com.

Development of Predictive Models for this compound's Biological Interactions

Understanding how this compound interacts with biological targets at a molecular level is crucial for predicting its activity and potential off-target effects. Predictive models, such as those based on molecular docking and quantitative structure-activity relationships (QSAR), can provide valuable insights into these interactions nih.gov.

Future research should aim to develop more sophisticated predictive models for this compound's biological interactions. This involves generating comprehensive datasets on this compound's activity against a range of targets and using computational methods to build models that can predict binding affinities and biological outcomes nih.gov. Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM-MM) calculations can provide detailed information about the binding poses and stability of this compound-target complexes biorxiv.org. Integrating data from transcriptomics, proteomics, and metabolomics can further enhance the predictive power of these models, allowing for a more holistic understanding of this compound's effects within biological systems.

Potential for this compound as a Scaffold for Chemical Biology Probes

The unique and complex structure of this compound makes it a potential scaffold for the development of chemical biology probes. These probes are valuable tools for studying biological processes and identifying new drug targets. nih.gov

Future directions include utilizing the this compound scaffold to synthesize modified analogues with appended tags or reporter groups. These modifications can facilitate the tracking of this compound within cells or organisms, the identification of its direct binding partners, and the elucidation of its cellular pathways nih.gov. The ability of DAH to catalyze azidation chemistry, for instance, could be leveraged to introduce azide (B81097) groups that can be used in click chemistry reactions for labeling and visualization nih.govresearchgate.netbohrium.comcaltech.edu. By creating a library of this compound-based probes, researchers can gain deeper insights into the biological roles of this compound and potentially discover new therapeutic targets or pathways modulated by this class of alkaloids.

Q & A

Q. What are the key structural features of acutumine that pose synthetic challenges?

this compound's tetracyclic framework contains a spirocyclic cyclopentane-chlorocyclopentane subunit, a propellane motif with an azapropellane core, and three contiguous quaternary stereocenters (two all-carbon) . These features demand precise stereochemical control during synthesis, particularly in forming the neopentylic chloride and spirojunction. X-ray crystallography and NMR have been critical for structural validation .

Q. Which biosynthetic precursors and enzymes are involved in this compound production in Menispermaceae plants?

this compound is biosynthesized from two tyrosine units, with dechlorodauricumine as its direct precursor. The final chlorination step is catalyzed by the Fe(II)/α-ketoglutarate-dependent halogenase McDAH, identified in Menispermum dauricum roots. McDAH exhibits high substrate specificity for dechlorothis compound, distinguishing it from bacterial halogenases .

Q. What experimental strategies are used to evaluate this compound’s bioactivity in cellular models?

Studies employ dose-dependent assays (e.g., 0.1–10 μM) to assess apoptosis induction via markers like cytochrome c release, Bax/Bcl-2 ratio modulation, and caspase-3 activation. ROS generation is quantified using fluorescent probes (e.g., DCFH-DA), with validation through Western blotting and flow cytometry .

Q. How is the aza-propellane core constructed in synthetic approaches?

Early routes used photochemical [2+2] cycloaddition between furan and tetrahydroindolone derivatives, followed by retro-aldol/ketalization. Advanced methods leverage radical-polar crossover reactions for spirocycle formation and Lewis acid-mediated cyclizations (e.g., BCl₃) for pyrrolidine annulation .

Advanced Research Questions

Q. How can radical-polar crossover reactions address diastereoselectivity issues in spirocyclic intermediate synthesis?

Castle’s synthesis merged intramolecular radical conjugate addition with enolate hydroxylation, achieving >20:1 dr. Sunlamp irradiation and hexabutyldistannane enabled aryl radical generation, while Davis oxaziridine trapped α-keto radicals. Stereochemical outcomes were validated via NOESY and X-ray .

Q. What mechanistic insights explain McDAH’s substrate specificity compared to bacterial halogenases?

Structural modeling and mutagenesis reveal McDAH’s unique active-site residues (e.g., Ala-267, Gly-301) that stabilize dechlorothis compound via hydrogen bonding. Phylogenetic analysis indicates convergent evolution with bacterial enzymes, yet McDAH lacks promiscuity toward non-native substrates like berberine .

Q. How do contradictory regioselectivity outcomes in radical cyclizations impact this compound synthesis?

Initial attempts using aryl iodide cyclization failed due to undesired radical termination at the cyclopentenone β-position. Second-generation strategies introduced ditin reagents to modulate radical initiation sites, achieving correct spirocycle regiochemistry .

Q. What role does Nakamura’s chiral allylzinc reagent play in mismatched stereochemical environments?

Despite mismatched substrate chirality, Nakamura’s reagent enabled asymmetric ketone allylation with >90% ee via dynamic kinetic resolution. Computational studies suggest transient zinc-coordinated intermediates mitigate steric clashes .

Q. Can engineered McDAH variants enhance chlorination efficiency for non-natural substrates?

Alanine-scanning mutagenesis identified residues critical for activity (e.g., His-159, Asp-161). While McDAH mutants (e.g., H159A) reduce activity by >95%, hybrid enzymes incorporating bacterial loops show modest activity toward non-native alkaloids .

Q. How do synthetic and biosynthetic routes to this compound compare in scalability and stereochemical fidelity?

Biosynthesis achieves 100% enantiomeric purity but low yield (≤0.01% dry weight). Total synthesis (e.g., Castle’s route) affords 5–10 mg scale with 15 steps but requires costly reagents (e.g., Nakamura’s reagent). Hybrid approaches using biocatalytic chlorination are under exploration .

Methodological Considerations

- Stereochemical Analysis : Use NOESY, X-ray, and Mosher ester derivatization for absolute configuration assignment .

- Enzyme Characterization : Combine LC-HRAM-MS for product quantification, MM-GBSA for binding energy calculations, and QM/MM for mechanistic studies .

- Bioactivity Validation : Pair ROS assays with mitochondrial membrane potential (ΔΨm) measurements to confirm apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.